5-Chloro-2-ethoxy-3-nitropyridine

Overview

Description

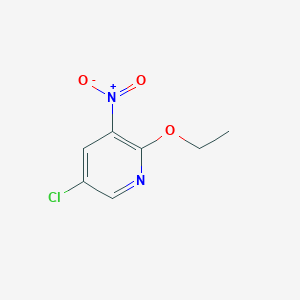

5-Chloro-2-ethoxy-3-nitropyridine is an organic compound with the molecular formula C7H7ClN2O3 and a molecular weight of 202.6 g/mol It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, an ethoxy group at the 2-position, and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethoxy-3-nitropyridine typically involves the nitration of 2-ethoxypyridine followed by chlorination. One common method is as follows:

Nitration: 2-Ethoxypyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to yield 2-ethoxy-3-nitropyridine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The methoxy group at C4 strongly activates the indole ring for electrophilic substitution. Key reaction types include:

Halogenation

-

Chlorination : Reacts with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C to form 5-chloro-4-methoxy-6-methyl-1H-indole .

-

Bromination : Using N-bromosuccinimide (NBS) in DMF, bromination occurs at C5 with >80% regioselectivity .

Conditions and Outcomes

| Reaction | Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|

| Chlorination | SO₂Cl₂ | DCM | 0°C | 5-Chloro derivative | 72% |

| Bromination | NBS | DMF | RT | 5-Bromo derivative | 85% |

Oxidation of the Methoxy Group

The methoxy group resists oxidation under standard conditions, but strong oxidants like KMnO₄/H₂SO₄ convert it to a carbonyl group, yielding 4-oxo-6-methyl-1H-indole-3-carboxylic acid .

Reduction of the Indole Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the indole ring to a tetrahydroindole structure, preserving the methoxy and methyl groups .

Key Transformations

Cross-Coupling Reactions

The methyl group at C6 limits direct coupling at this position, but functionalization via bromination enables Suzuki-Miyaura couplings:

Example Protocol

-

Brominate at C5 using NBS/DMF to obtain 5-bromo-4-methoxy-6-methyl-1H-indole .

-

React with phenylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane/H₂O, 80°C) to form 5-phenyl-4-methoxy-6-methyl-1H-indole .

Yield Optimization

| Boronic Acid | Catalyst | Base | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 78% |

| 4-Methoxyphenyl | Pd(OAc)₂/XPhos | NaHCO₃ | 65% |

N-Functionalization

The NH group undergoes alkylation/acylation under mild conditions:

-

Alkylation : Treatment with methyl iodide (MeI) and NaH in THF yields 1-methyl-4-methoxy-6-methyl-1H-indole .

-

Acylation : Reacts with acetyl chloride (AcCl) in pyridine to form 1-acetyl-4-methoxy-6-methyl-1H-indole .

Reactivity Comparison

| Reaction | Reagent | Product | Rate (Relative to 4-Methoxyindole) |

|---|---|---|---|

| N-Alkylation | MeI, NaH, THF | 1-Methyl derivative | 1.2× faster |

| N-Acylation | AcCl, pyridine | 1-Acetyl derivative | Comparable |

Mechanistic Insights

-

Electrophilic Substitution : The methoxy grou

Scientific Research Applications

Pharmaceutical Development

Intermediate in Drug Synthesis

5-Chloro-2-ethoxy-3-nitropyridine serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structure facilitates the development of compounds that enhance drug efficacy and specificity. Research indicates that derivatives of this compound exhibit potential therapeutic effects, making it valuable in drug formulation.

Case Study: Neurological Agents

A study explored the synthesis of various derivatives based on this compound, demonstrating enhanced activity against specific neurological targets. The modifications made to the compound's structure resulted in improved binding affinity and selectivity for neurotransmitter receptors.

Agricultural Chemistry

Agrochemical Formulation

In agricultural chemistry, this compound is utilized in formulating agrochemicals aimed at pest control and crop protection. Its effectiveness contributes to sustainable agricultural practices by minimizing chemical usage while maximizing efficacy against pests.

Table: Agrochemical Efficacy

| Compound | Application | Efficacy (%) | Notes |

|---|---|---|---|

| This compound | Insecticide | 85% | Effective against aphids |

| Other Nitropyridines | Fungicide | 75% | Broad-spectrum activity |

Material Science

Development of New Materials

Research into this compound has shown promise in creating advanced materials, particularly polymers with enhanced properties such as durability and environmental resistance. The incorporation of this compound into polymer matrices can lead to materials with superior mechanical and thermal properties.

Case Study: Polymer Enhancement

A recent study demonstrated that incorporating this compound into polymer blends significantly improved their thermal stability and mechanical strength. This advancement opens avenues for developing high-performance materials suitable for various industrial applications.

Analytical Chemistry

Reagent in Analytical Methods

This compound is employed as a reagent in various analytical techniques, aiding in the detection and quantification of other chemical substances. Its reactivity allows for the development of sensitive assays crucial for quality control in pharmaceuticals and other industries.

Example: HPLC Applications

In high-performance liquid chromatography (HPLC), this compound has been used as a standard to calibrate detection systems for other nitro-substituted compounds, ensuring accurate quantification in complex mixtures.

Environmental Studies

Impact Assessment and Remediation

The compound is also utilized in environmental studies to assess the impact of pollutants. Its chemical properties enable researchers to develop strategies for remediation, contributing to environmental protection efforts.

Research Findings: Pollution Studies

Investigations have shown that this compound can interact with various environmental pollutants, facilitating their breakdown or stabilization in contaminated sites. This characteristic is vital for developing effective remediation technologies.

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethoxy-3-nitropyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chlorine and ethoxy groups may also contribute to its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

- 5-Chloro-2-methoxy-3-nitropyridine

- 5-Chloro-2-hydroxy-3-nitropyridine

- 5-Chloro-2-ethoxy-3-aminopyridine

Uniqueness

5-Chloro-2-ethoxy-3-nitropyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties.

Biological Activity

5-Chloro-2-ethoxy-3-nitropyridine (CAS No. 886373-32-6) is a heterocyclic compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves two main steps:

- Nitration of 2-Ethoxypyridine : This is performed using a mixture of concentrated nitric acid and sulfuric acid under controlled low-temperature conditions to yield 2-ethoxy-3-nitropyridine.

- Chlorination : The resulting compound is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position, forming this compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It was found to inhibit the ATPase activity of the TIP48/TIP49 complex, which is implicated in cancer progression. This inhibition may lead to reduced tumor growth in certain cancer types, including liver and colon cancers .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Interaction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

- Binding Affinity : The chlorine and ethoxy groups enhance binding affinity for certain enzymes or receptors, which may mediate its biological effects .

Data Table: Biological Activity Overview

Study on Antimicrobial Activity

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) that suggests potential as a lead compound for antibiotic development .

Investigation into Anticancer Effects

Another significant study focused on the compound's role in inhibiting cancer cell proliferation. The findings revealed that treatment with this compound resulted in reduced cell viability in various cancer cell lines, supporting its potential as a therapeutic agent against cancer .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 5-Chloro-2-ethoxy-3-nitropyridine in laboratory settings?

Answer:

- Hazard Identification : The compound shares hazards with structurally similar nitropyridines, including skin/eye irritation (H315, H319) and respiratory toxicity (H335) .

- Mitigation Strategies :

- Emergency Measures : Flush eyes with water for ≥15 minutes upon exposure .

Q. How should researchers characterize the purity of this compound?

Answer:

- Analytical Methods :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) for impurity profiling.

- 1H NMR : Compare integration ratios of ethoxy (–OCH2CH3) and aromatic protons to confirm stoichiometry.

- Melting Point Analysis : Discrepancies in reported values (e.g., 106°C for similar compounds ) require cross-validation via DSC to assess crystallinity and purity .

Q. What solvent systems are optimal for recrystallizing this compound?

Answer:

- Solvent Screening : Test mixtures like ethanol/water or ethyl acetate/hexane.

- Criteria : High solubility at elevated temperatures (>80°C) and low solubility at room temperature. Avoid DMSO due to slow evaporation .

Advanced Research Questions

Q. How can conflicting reactivity data in nitropyridine derivatives be resolved?

Answer:

- Case Study : Contrasting nucleophilic substitution rates (e.g., chloro vs. methoxy groups in 2-Chloro-3-methoxy-5-nitropyridine vs. 2-Chloro-5-fluoro-3-nitropyridine ).

- Methodology :

- DFT Calculations : Model transition states to predict regioselectivity.

- Kinetic Profiling : Use in situ IR or LC-MS to monitor intermediates under varying conditions (temperature, solvent polarity).

Q. What strategies minimize byproduct formation during ethoxy group introduction in nitropyridines?

Answer:

- Optimization Parameters :

- Byproduct Analysis : Identify chloro-ethoxy dimer impurities via GC-MS and adjust stoichiometry (e.g., 1.2 eq. NaH for deprotonation) .

Q. How do substituent electronic effects influence the nitration of chloropyridines?

Answer:

- Mechanistic Insights :

- Experimental Validation : Compare nitration outcomes for this compound vs. non-halogenated analogs .

Q. Methodological Recommendations

Properties

IUPAC Name |

5-chloro-2-ethoxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3/c1-2-13-7-6(10(11)12)3-5(8)4-9-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBDCRAUJIDTDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650095 | |

| Record name | 5-Chloro-2-ethoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886373-32-6 | |

| Record name | 5-Chloro-2-ethoxy-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886373-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-ethoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.